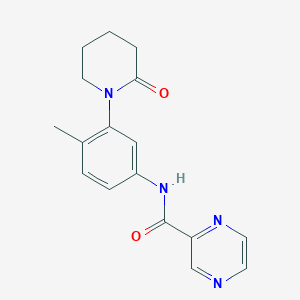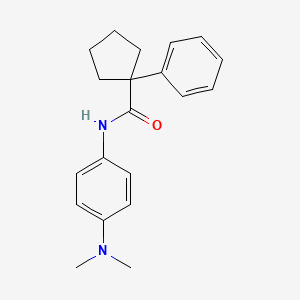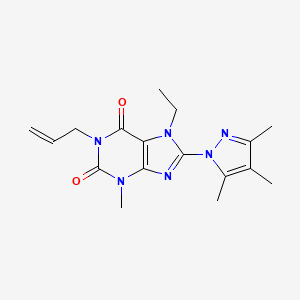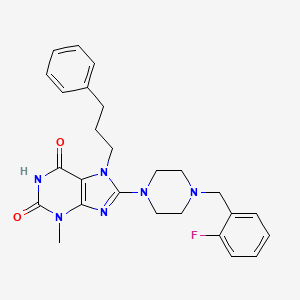![molecular formula C20H24N2O2 B2885149 1-{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol CAS No. 887348-56-3](/img/structure/B2885149.png)
1-{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol” is a chemical compound that contains a benzimidazole nucleus . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been a topic of interest due to their diverse biological and clinical applications . The usual synthesis involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .Aplicaciones Científicas De Investigación
DNA Interaction and Cellular Staining
Compounds related to benzimidazoles, such as Hoechst 33258 and its analogs, are known for their strong affinity to the minor groove of double-stranded DNA. These compounds have specificity for AT-rich sequences and have been widely used for fluorescent DNA staining in cell biology, facilitating chromosome and nuclear staining, and analysis of nuclear DNA content values through flow cytometry. Their unique interaction with DNA makes them invaluable tools in molecular biology and genetics research (Issar & Kakkar, 2013).
Environmental Impact and Ecotoxicology
Benzimidazole derivatives, including parabens (a class of preservatives with benzimidazole-related chemical structures), have been studied for their occurrence, fate, and behavior in aquatic environments. Despite their widespread use, these compounds pose concerns due to their potential as weak endocrine disrupters. Research into their environmental impact, including biodegradability and persistence in water bodies, helps assess the ecological risks associated with their use (Haman et al., 2015).
Anticancer Potential
The benzimidazole core structure is foundational in the design of anticancer agents. These derivatives have shown promise through various mechanisms of action, including intercalation into DNA, inhibition of topoisomerases, and as tubulin inhibitors. The versatility of the benzimidazole scaffold allows for rational drug design targeting specific cancer types, making it a focal point in the development of new therapeutic strategies (Akhtar et al., 2019).
Optoelectronic Materials
Benzimidazole and its functionalized derivatives have been explored for their application in optoelectronic materials. Incorporating benzimidazole units into π-extended conjugated systems has shown potential for creating novel materials suitable for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. The electronic properties of benzimidazole derivatives can be tuned for specific applications, highlighting their versatility beyond biomedical applications (Lipunova et al., 2018).
Mecanismo De Acción
Target of Action
Benzimidazole derivatives are known to interact with various biological targets, including enzymes, receptors, and proteins .
Mode of Action
The compound’s interaction with its targets can be inferred from the general mechanism of benzimidazole derivatives. They can undergo electrophilic aromatic substitution because aromaticity is maintained . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzimidazole derivatives are known to interfere with various biochemical pathways, depending on their specific targets .
Propiedades
IUPAC Name |
1-[1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-15-9-11-16(12-10-15)24-14-13-22-18-8-6-5-7-17(18)21-20(22)19(23)4-2/h5-12,19,23H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYLTZILMORDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C(CC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2885068.png)
![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2885070.png)



![2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2885077.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2885078.png)


![6-acetyl-2-[3-(benzenesulfonyl)propanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2885083.png)

![tert-butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2885085.png)

